![molecular formula C21H16O4 B5751271 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of flavonoids. It is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the induction of apoptosis (programmed cell death) in cancer cells. FAA has been found to activate the extrinsic pathway of apoptosis by upregulating the expression of death receptors such as Fas and TRAIL. Additionally, FAA has been shown to inhibit the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), thereby inhibiting the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-inflammatory properties, 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been found to exhibit antioxidant and anti-microbial activities. It has also been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, FAA has been found to enhance the activity of chemotherapeutic agents such as cisplatin and doxorubicin, thereby improving their efficacy. However, one of the limitations of using FAA is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one. One of the areas of research is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of FAA in immunotherapy and combination therapy with other anti-cancer agents. Finally, the mechanism of action of FAA needs to be further elucidated to identify potential targets for drug development.
In conclusion, 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a promising compound that has shown potential applications in scientific research. Its anti-tumor, anti-inflammatory, and anti-angiogenic properties make it a promising candidate for cancer therapy. Further research is needed to explore its full potential and develop novel formulations that can improve its efficacy and bioavailability.
Synthesemethoden
The synthesis of 3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 8-hydroxyflavone with 2-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has been extensively studied for its potential applications in cancer research, particularly in the treatment of solid tumors. FAA has also been shown to enhance the activity of immune cells, making it a promising candidate for immunotherapy.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-19-9-5-2-6-14(19)13-24-15-10-11-17-16-7-3-4-8-18(16)21(22)25-20(17)12-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPOIUVBLBDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

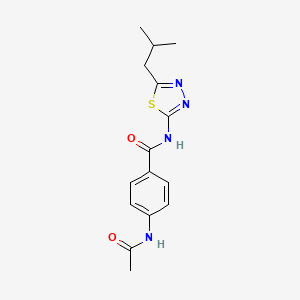
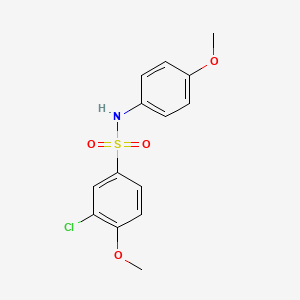
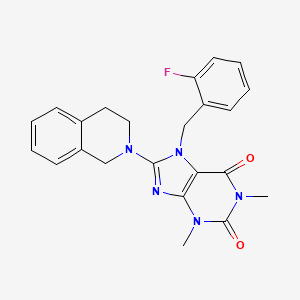
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)
![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
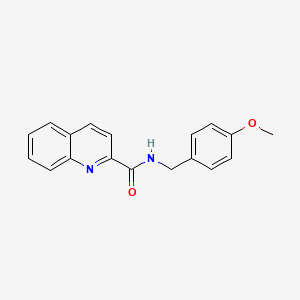
![N-ethyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5751241.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5751255.png)
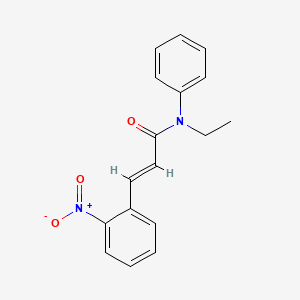
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)